5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Medicinal chemistry Physicochemical property optimization Drug design

DFTC is a non-substitutable arylthiophene-2-carboxylic acid building block. The –OCF2H group increases lipophilicity by 0.4–0.6 log units vs –OCH3 and extends metabolic half-life 2–5× by resisting CYP450 O-dealkylation. The 2-COOH handle supports amide/ester derivatization; the electron-modulated thiophene enables Suzuki-Miyaura cross-coupling. Ideal for MedChem lead optimization, agrochemical design, and organic semiconductor synthesis. Supplied at 95% purity for R&D use. Global shipping available.

Molecular Formula C12H8F2O3S
Molecular Weight 270.25 g/mol
CAS No. 1096977-35-3
Cat. No. B1417351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid
CAS1096977-35-3
Molecular FormulaC12H8F2O3S
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)F
InChIInChI=1S/C12H8F2O3S/c13-12(14)17-8-3-1-7(2-4-8)9-5-6-10(18-9)11(15)16/h1-6,12H,(H,15,16)
InChIKeyGEIKDXXXDUHSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid (CAS 1096977-35-3) – Procurement-Ready Overview for Research & Industrial Synthesis


5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid (DFTC) is a specialized arylthiophene carboxylic acid building block that serves as a versatile scaffold for medicinal chemistry, agrochemical development, and materials science applications. The compound comprises a central thiophene ring with a carboxylic acid group at the 2-position and a 4-difluoromethoxyphenyl substituent at the 5-position, a substitution pattern that confers unique electronic and lipophilic properties compared to simpler phenylthiophene analogs. Basic molecular descriptors—formula C12H8F2O3S and molecular weight 270.25 g/mol—are consistently reported across authoritative sources . DFTC is commercially available as a research chemical from multiple specialty vendors with typical purities of 95%, positioning it as an accessible yet structurally distinct member of the arylthiophene-2-carboxylic acid family .

Why 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid Cannot Be Replaced by Generic Phenylthiophene Analogs in Specialized R&D Programs


In-class arylthiophene-2-carboxylic acids are not interchangeable building blocks because the nature of the para-substituent on the phenyl ring fundamentally alters the electronic distribution, hydrogen bonding capacity, lipophilicity, and metabolic stability of both the parent acid and its downstream derivatives. The difluoromethoxy group (–OCF2H) present in DFTC confers a distinct polarity profile compared to methoxy (–OCH3), chloro (–Cl), or unsubstituted phenyl analogs. Specifically, the –OCF2H moiety serves as a hydrogen bond acceptor while maintaining a lipophilicity intermediate between –OCH3 and –CF3, a property that is deliberately exploited in drug design to optimize membrane permeability and target engagement [1]. Replacing DFTC with a simpler analog would alter the physicochemical parameter space (e.g., logP, pKa, polar surface area) of any derived compound, thereby affecting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile in unpredictable ways. The quantitative evidence presented in Section 3 underscores why DFTC occupies a specific and non-substitutable position in the arylthiophene carboxylic acid landscape.

Quantitative Differentiation Evidence for 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid: Procurement-Relevant Comparative Analysis


Lipophilicity Modulation via Difluoromethoxy Substitution: DFTC vs. Methoxy and Unsubstituted Analogs

The difluoromethoxy (–OCF2H) group in DFTC provides a distinctive lipophilicity profile compared to the analogous methoxy (–OCH3) and unsubstituted phenyl thiophene-2-carboxylic acids. While experimentally measured logP or logD values for the free acid DFTC itself are not publicly reported in peer-reviewed literature, extensive medicinal chemistry literature establishes that replacing a methoxy group with a difluoromethoxy group on an aromatic ring increases lipophilicity by approximately 0.4–0.6 log units, placing –OCF2H between –OCH3 (lower) and –CF3 (higher) on the lipophilicity scale [1]. This systematic difference translates to measurable changes in membrane permeability and protein binding for compounds derived from these building blocks. The difluoromethoxy group also acts uniquely as a lipophilic hydrogen bond donor, a property absent in –OCH3, –Cl, or unsubstituted phenyl groups, enabling specific interactions with target proteins that cannot be replicated by simpler analogs [2].

Medicinal chemistry Physicochemical property optimization Drug design

Electronic Effects and Synthetic Reactivity: Difluoromethoxy vs. Chloro and Methoxy Substituents

The electronic nature of the para-substituent on the phenyl ring directly influences the reactivity of the thiophene core in downstream transformations, particularly in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. The difluoromethoxy group exerts a distinct electronic effect characterized by a Hammett σp value of approximately +0.18 to +0.25, representing a mild electron-withdrawing inductive effect combined with weak electron-donating resonance [1]. In contrast, the methoxy group (σp = -0.27) is strongly electron-donating, while the chloro group (σp = +0.23) is moderately electron-withdrawing but lacks the hydrogen-bonding capacity of –OCF2H. These electronic differences affect the activation or deactivation of the thiophene ring toward electrophilic substitution and modulate the oxidative addition and transmetalation steps in Suzuki-Miyaura and related cross-coupling reactions [2].

Organic synthesis Cross-coupling reactions Structure-activity relationship

Metabolic Stability Advantages of the Difluoromethoxy Motif Relative to Methoxy in Derived Compounds

The difluoromethoxy group confers superior metabolic stability compared to the methoxy group in compounds derived from DFTC. In systematic studies of matched molecular pairs, replacement of a methoxy substituent with a difluoromethoxy group consistently results in reduced oxidative O-dealkylation by cytochrome P450 enzymes, as the strong C–F bonds resist metabolic cleavage. Quantitative analysis across multiple chemical series demonstrates that difluoromethoxy-substituted compounds exhibit 2- to 5-fold longer metabolic half-lives in human liver microsome assays compared to their methoxy counterparts [1]. This effect is attributed to the increased bond dissociation energy of the O–CF2H linkage (≈110–120 kcal/mol) versus the O–CH3 linkage (≈85–90 kcal/mol), which substantially impedes CYP450-mediated cleavage [2].

Drug metabolism Pharmacokinetics Lead optimization

Optimal Research and Industrial Application Scenarios for 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

DFTC serves as an optimal building block for medicinal chemists engaged in lead optimization programs where fine-tuning lipophilicity and enhancing metabolic stability are critical. The difluoromethoxy substituent provides a calculated lipophilicity increase of 0.4–0.6 log units relative to methoxy analogs [1], while simultaneously imparting resistance to CYP450-mediated O-dealkylation that extends metabolic half-life by 2- to 5-fold [2]. This combination of properties enables the design of drug candidates with improved membrane permeability and prolonged in vivo exposure without resorting to more lipophilic but metabolically labile substituents.

Organic Synthesis: Scaffold for Palladium-Catalyzed Cross-Coupling Reactions

The carboxylic acid moiety at the 2-position of the thiophene ring in DFTC provides a convenient synthetic handle for further derivatization, including amide bond formation and esterification, while the 5-aryl substituent remains available for late-stage functionalization. The mild electron-withdrawing character of the difluoromethoxyphenyl group (σp ≈ +0.18 to +0.25) [3] modulates the electronic density of the thiophene ring, offering distinct reactivity in Suzuki-Miyaura and related cross-coupling reactions compared to the strongly electron-donating methoxy analog. This scaffold is particularly suited for constructing libraries of arylthiophene derivatives for structure-activity relationship (SAR) exploration.

Agrochemical Discovery: Design of Fluorinated Heterocyclic Bioactives

Fluorinated arylthiophene carboxylic acids are increasingly employed as intermediates in the synthesis of novel agrochemical agents, where the incorporation of fluorine and fluorine-containing groups enhances bioavailability, environmental persistence, and target-site binding [4]. The difluoromethoxy motif in DFTC is a recognized bioisostere in agrochemical design, offering improved soil mobility and plant uptake characteristics compared to non-fluorinated analogs. DFTC is positioned as a strategic starting material for the development of next-generation herbicides, fungicides, and insecticides requiring the differentiated physicochemical properties conferred by the –OCF2H group.

Materials Science: Precursor for Organic Electronic Materials

Arylthiophene-2-carboxylic acids are key precursors for the synthesis of conjugated polymers and small-molecule organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [5]. The carboxylic acid functionality of DFTC enables incorporation into polymeric backbones via ester or amide linkages, while the difluoromethoxy substituent modulates the frontier molecular orbital energies and intermolecular packing of the resulting materials. This unique combination of electronic effects distinguishes DFTC from simpler phenylthiophene building blocks in the fine-tuning of charge transport properties.

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